7-oxo-8H-1,8-naphthyridine-2-carboxylic acid
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Overview
Description
7-oxo-8H-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core with a carboxylic acid group at the 2-position and a keto group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine with a β-ketoester or β-diketone under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-oxo-8H-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of 7-hydroxy-8H-1,8-naphthyridine-2-carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include various substituted and functionalized naphthyridine derivatives, which can be further utilized in different applications, including drug development and materials science .
Scientific Research Applications
7-oxo-8H-1,8-naphthyridine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The compound’s anticancer activity is attributed to its ability to intercalate with DNA and inhibit topoisomerase II, an enzyme involved in DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid include other naphthyridine derivatives such as:
- Nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid)
- Gemifloxacin (a fluoroquinolone antibiotic containing a naphthyridine core)
- 1,5-naphthyridine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
7-oxo-8H-1,8-naphthyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-2-5-1-3-6(9(13)14)10-8(5)11-7/h1-4H,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEBWJLPLVAEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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